molecular formula C12H5F19O B1586988 3-(Perfluoro-7-methyloctyl)-1,2-propenoxide CAS No. 41925-33-1

3-(Perfluoro-7-methyloctyl)-1,2-propenoxide

Cat. No.: B1586988
CAS No.: 41925-33-1
M. Wt: 526.14 g/mol
InChI Key: ZFJPGQQBBNLQOX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F19O/c13-4(14,1-3-2-32-3)6(16,17)8(20,21)10(24,25)9(22,23)7(18,19)5(15,11(26,27)28)12(29,30)31/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJPGQQBBNLQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F19O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880421
Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
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Molecular Weight

526.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41925-33-1
Record name 2-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane
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Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl)oxirane
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Record name [2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-hexadecafluoro-8-(trifluoromethyl)nonyl]oxirane
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Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Perfluoro-7-methyloctyl)-1,2-propenoxide generally follows a multi-step approach involving:

  • Preparation of the perfluoroalkyl precursor
  • Formation of the propenoxide (oxirane) ring
  • Controlled fluorination to achieve perfluoroalkyl substitution without degradation of the epoxide ring

Detailed Preparation Methods

Direct Fluorination of Polypropylene Oxide Derivatives

One effective method reported for related perfluoro(polypropylene oxide) ethers involves the direct fluorination of polypropylene oxide under controlled conditions to convert hydrocarbon oxides into perfluorinated epoxides.

  • Process Conditions:

    • Initial low-temperature "pre-fluorination" phase (below ambient, e.g., -78 °C) to minimize fragmentation
    • Subsequent ambient temperature fluorination to promote controlled substitution and volatile product formation
    • Use of fluorine gas diluted with inert carrier gases (e.g., helium or nitrogen)
    • Reactor cooled with solid CO2 for temperature control
  • Mechanism Insights:

    • Fluorination proceeds via an anionic attack and depolymerization mechanism, preserving the oxirane ring while replacing hydrogens with fluorines
    • Fragmentation is minimized by careful temperature control during early stages
    • The process yields perfluoroethers with various end groups, including trifluoromethoxy and fluoroformate functionalities
  • Analytical Confirmation:

    • Products are characterized by ^19F NMR, mass spectrometry, and IR spectroscopy to confirm perfluorination and epoxide integrity

This method is applicable for synthesizing this compound by starting from the corresponding polypropylene oxide with the desired alkyl substituent.

Fluorination of Alkylated Propenoxide Precursors

Another approach involves synthesizing the hydrocarbon 3-(7-methyloctyl)-1,2-propenoxide followed by direct fluorination:

  • Step 1: Synthesis of Alkylated Propenoxide

    • The hydrocarbon precursor is prepared by epoxidation of the corresponding allylic alcohol or alkene with the 7-methyloctyl side chain
    • Epoxidation typically employs peracids or other oxidizing agents under controlled conditions to form the oxirane ring
  • Step 2: Controlled Fluorination

    • The hydrocarbon epoxide is subjected to fluorination using elemental fluorine diluted in inert gas at low temperatures to avoid ring opening
    • Reaction time ranges from hours to days depending on scale and fluorine flow rate
    • The product is isolated by distillation or trapping at low temperature (-50 °C) to separate volatile perfluorinated epoxides
  • Yields and Purity:

    • Fluorination yields typically range from 30-40% for perfluorinated ethers in similar systems
    • Purity is enhanced by vacuum distillation and chromatographic separation

This method aligns with procedures used for related perfluoroether compounds and can be adapted for this compound synthesis.

Comparative Data Table of Preparation Conditions and Outcomes

Preparation Step Conditions Yield (%) Key Observations References
Direct fluorination of polypropylene oxide derivatives Pre-fluorination at -78 °C, then ambient; fluorine gas flow controlled; CO2 cooling 30-40 Minimized fragmentation; preserved oxirane ring; characterized by ^19F NMR and MS
Fluorination of alkylated propenoxide precursor Fluorine gas at low temp (-50 to ambient); reaction time 2 days; product trapped by low-temp distillation 36-40 Moderate yield; high purity after distillation; requires careful temperature control

Research Findings and Mechanistic Insights

  • The fluorination of epoxides bearing perfluoroalkyl chains requires precise temperature and fluorine flow control to prevent ring cleavage and fragmentation.
  • The direct fluorination method enables the transformation of hydrocarbon oxides into perfluorinated ethers without extensive degradation, preserving the reactive epoxide functionality.
  • The presence of trifluoromethyl groups in the alkyl chain influences the fluorination pathway and product stability.
  • Analytical techniques such as ^19F NMR and mass spectrometry are critical for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3-(Perfluoro-7-methyloctyl)-1,2-propenoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include fluorinated alcohols, diols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

Coatings and Surface Treatments

One of the primary applications of 3-(Perfluoro-7-methyloctyl)-1,2-propenoxide is in the development of advanced coatings. Its fluorinated structure imparts excellent water and oil repellency, making it ideal for protective coatings in industrial applications. These coatings are particularly useful in environments where resistance to chemicals and high temperatures is necessary.

ApplicationDescription
Protective CoatingsUsed in industries requiring chemical resistance and durability.
Water-Repellent TreatmentsEnhances the performance of textiles and paper products.

Case Study: Textile Industry

In a study focusing on textile treatments, this compound was applied to fabrics to improve water repellency without compromising breathability. The treated fabrics showed significant water contact angles, indicating enhanced hydrophobic properties while maintaining comfort for users.

Chemical Synthesis

Reagent in Organic Chemistry

This compound serves as a reagent in various organic synthesis processes. Its ability to undergo polymerization reactions allows it to be incorporated into larger molecular structures, leading to the development of new materials with tailored properties.

ApplicationDescription
Polymerization AgentFacilitates the creation of fluorinated polymers with unique characteristics.
Intermediate in SynthesisActs as a building block for more complex fluorinated compounds.

Case Study: Fluorinated Polymers

Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved thermal stability and chemical resistance. These polymers are particularly valuable in aerospace and automotive industries where performance under extreme conditions is critical.

Environmental Applications

Fluorinated Compounds in Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. Studies have investigated the degradation pathways of this compound in various environmental conditions to assess its persistence and potential ecological risks.

ApplicationDescription
Environmental Impact StudiesEvaluates the degradation and bioaccumulation potential of fluorinated compounds.
Remediation TechnologiesInvestigates methods for mitigating pollution from fluorinated substances.

Case Study: Degradation Pathways

A comprehensive study analyzed the degradation pathways of this compound under different conditions (e.g., UV exposure, microbial activity). Results indicated that while it has a relatively long half-life in certain environments, specific treatments could enhance its breakdown, suggesting potential strategies for remediation.

Mechanism of Action

The mechanism of action of 3-(Perfluoro-7-methyloctyl)-1,2-propenoxide involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and cell membranes, potentially altering their function. The epoxide ring can also react with nucleophilic sites in biological molecules, leading to covalent modifications and changes in activity.

Comparison with Similar Compounds

Comparison with Similar Perfluorinated Compounds

Key Structural and Functional Differences

The compound is distinguished by its epoxide group and branched perfluoroalkyl chain . Below is a comparison with analogous perfluorinated compounds:

Compound Name CAS No. Molecular Formula Functional Group(s) Key Applications Toxicity/Environmental Concerns
This compound 41925-33-1 C₁₁H₅F₁₇O Epoxide, branched perfluoroalkyl Pharmaceutical intermediates Limited data; PFA persistence likely
Perfluorooctanesulfonamide (PFOSA) 754-91-6 C₈H₂F₁₇NO₂S Sulfonamide, linear perfluoroalkyl Surfactants, firefighting foams Persistent, bioaccumulative
2-(N-Methyl-PFOSA) acetic acid 2355-31-9 C₁₁H₆F₁₇NO₄S Sulfonamide, carboxylic acid Industrial coatings Toxic metabolites
Methyl Perfluorobutyl Ketone 678-18-2 C₅HF₉O Ketone, linear perfluoroalkyl Solvents, electronics Moderate volatility, lower bioaccumulation
6:2 Fluorotelomer-based polymer 1206450-09-0 Variable Fluorotelomer, polymeric Water-repellent textiles Breakdown to PFCA/PFSA
Detailed Analysis

Reactivity: The epoxide group in this compound enables nucleophilic ring-opening reactions (e.g., with amines, alcohols), making it valuable for synthesizing fluorinated polymers or drug candidates . In contrast, sulfonamide-based PFCs (e.g., PFOSA) are less reactive and used for their surfactant properties .

Chain Structure :

  • The branched perfluoro-7-methyloctyl chain enhances steric hindrance and thermal stability compared to linear perfluoroalkyl chains (e.g., in PFOSA) .
  • Linear perfluoroalkyls (e.g., 6:2 fluorotelomers) are more prone to environmental degradation into persistent acids like PFOA .

Industrial Use :

  • Fluorinated epoxides are niche intermediates, whereas sulfonamides and telomers dominate large-scale applications (textiles, coatings) .

Biological Activity

3-(Perfluoro-7-methyloctyl)-1,2-propenoxide is a fluorinated organic compound with potential applications in various fields, including materials science and biological research. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Chemical Formula : C10H17F13O
  • CAS Number : 41925-33-1
  • Molecular Weight : 508.23 g/mol

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. Fluorinated compounds often exhibit unique properties due to the presence of fluorine atoms, which can enhance lipophilicity and alter the compound's reactivity.

Target Interactions

Research suggests that similar compounds can interact with cell membrane structures, potentially affecting membrane fluidity and permeability. This can lead to disruptions in cellular signaling pathways and metabolic processes.

Cytotoxicity

A study investigating the cytotoxic effects of various fluorinated compounds, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The compound showed a dose-dependent response, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
A549 (Lung Cancer)15.4
HeLa (Cervical)12.8
MCF-7 (Breast)10.5

Antimicrobial Activity

In addition to its cytotoxic properties, the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Cancer Cell Line Response

A recent study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of annexin V-positive cells after treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against pathogenic bacteria isolated from clinical samples. The study highlighted its effectiveness in inhibiting bacterial growth and proposed mechanisms involving membrane disruption.

Safety and Toxicology

While the biological activity of this compound shows promise, safety assessments are essential. Preliminary toxicological studies indicate that high doses may lead to organ toxicity in animal models, necessitating further investigation into safe dosage levels for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 3-(Perfluoro-7-methyloctyl)-1,2-propenoxide, and how can its purity be validated?

  • Answer : Synthesis typically involves fluorination of precursor alcohols or epoxides using perfluoroalkyl iodide intermediates under controlled conditions. A common method is nucleophilic ring-opening of epoxides with perfluoroalkyl Grignard reagents. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (476.13 g/mol, C11_{11}H5_{5}F17_{17}O) and nuclear magnetic resonance (NMR) for structural verification, focusing on characteristic fluorine-proton coupling in 19F^{19}\text{F}-NMR .

Q. How does the perfluoroalkyl chain length and branching (e.g., 7-methyl substitution) influence the compound’s physicochemical properties?

  • Answer : The perfluoroalkyl chain confers extreme hydrophobicity and thermal stability. The 7-methyl branch reduces crystallinity compared to linear analogs, lowering melting points and enhancing solubility in fluorinated solvents. Density functional theory (DFT) calculations predict steric effects on reactivity, which can be experimentally confirmed via differential scanning calorimetry (DSC) and X-ray crystallography .

Q. What analytical techniques are most effective for characterizing degradation products of this compound under oxidative conditions?

  • Answer : High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) paired with ion mobility spectrometry can identify perfluorinated carboxylic acids (PFCAs) and sulfonates as primary degradation products. Isotopic labeling (e.g., 18O^{18}\text{O}) helps track oxygen incorporation during epoxy ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the epoxide group when designing fluoropolymer crosslinking experiments?

  • Answer : Contradictions arise from solvent polarity and catalyst selection. For example, in polar aprotic solvents (e.g., DMF), the epoxide undergoes nucleophilic attack by amines or thiols, while in fluorinated solvents, radical-initiated polymerization dominates. Controlled kinetic studies using in-situ Fourier-transform infrared (FTIR) spectroscopy can monitor reaction pathways and resolve discrepancies .

Q. What experimental strategies mitigate environmental persistence concerns during disposal of fluorinated byproducts?

  • Answer : Advanced oxidation processes (AOPs), such as UV/persulfate treatment, degrade perfluoroalkyl chains into shorter, less bioaccumulative fragments. Researchers must quantify half-lives using accelerated aging tests and compare results against regulatory thresholds for per- and polyfluoroalkyl substances (PFAS) .

Q. How do molecular dynamics simulations inform the design of this compound-based surfactants for biomedical applications?

  • Answer : Simulations model self-assembly behavior at water-air interfaces, predicting critical micelle concentrations (CMCs). Experimental validation involves surface tension measurements and cryo-electron microscopy (cryo-EM) to correlate simulated aggregation patterns with observed nanostructures .

Q. What are the challenges in quantifying trace-level leaching of this compound from fluorinated coatings using chromatographic methods?

  • Answer : Matrix interference from co-eluting fluoropolymers requires selective sample preparation, such as solid-phase extraction (SPE) with fluorophilic sorbents. Ultra-performance liquid chromatography (UPLC) with a C18_{18}-perfluorinated hybrid column improves resolution, while 19F^{19}\text{F}-NMR provides orthogonal confirmation .

Methodological Notes

  • Synthesis Optimization : Use fluorophobic solvents (e.g., perfluorohexane) to minimize side reactions during epoxide formation.
  • Environmental Testing : Follow OECD Guideline 316 for assessing adsorption/desorption kinetics in soil-water systems.
  • Safety Protocols : Handle perfluoroalkyl intermediates in fume hoods due to potential respiratory toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Perfluoro-7-methyloctyl)-1,2-propenoxide
Reactant of Route 2
3-(Perfluoro-7-methyloctyl)-1,2-propenoxide

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